molecular formula C22H16N2O7S2 B14560523 2,4-Imidazolidinedione, 5-benzoyl-1,3-bis(phenylsulfonyl)- CAS No. 61957-79-7

2,4-Imidazolidinedione, 5-benzoyl-1,3-bis(phenylsulfonyl)-

Cat. No.: B14560523
CAS No.: 61957-79-7
M. Wt: 484.5 g/mol
InChI Key: XAQZEAHKSINHEJ-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 5-benzoyl-1,3-bis(phenylsulfonyl)- is a complex organic compound that belongs to the class of imidazolidinones. Imidazolidinones are a class of five-membered ring heterocycles structurally related to imidazolidine. This compound features a saturated C3N2 nucleus, with a urea or amide functional group in the 2 or 4 positions .

Preparation Methods

The synthesis of 2,4-Imidazolidinedione, 5-benzoyl-1,3-bis(phenylsulfonyl)- involves multiple steps. One common method includes the amidation of phenylalanine with methylamine, followed by a condensation reaction with acetone . Industrial production methods often involve the use of specific catalysts to enhance the reaction efficiency and yield. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product is obtained.

Chemical Reactions Analysis

2,4-Imidazolidinedione, 5-benzoyl-1,3-bis(phenylsulfonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has been studied for its potential as an enzyme inhibitor. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is used in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5-benzoyl-1,3-bis(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. It often acts by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes and enones in a rapid chemical equilibrium. This iminium activation lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital), facilitating various chemical reactions .

Comparison with Similar Compounds

Similar compounds to 2,4-Imidazolidinedione, 5-benzoyl-1,3-bis(phenylsulfonyl)- include other imidazolidinones such as 1,3-dimethyl-2-imidazolidinone and 4-imidazolidinone. These compounds share a similar core structure but differ in their functional groups and substituents. The uniqueness of 2,4-Imidazolidinedione, 5-benzoyl-1,3-bis(phenylsulfonyl)- lies in its specific functional groups, which confer distinct chemical properties and reactivity .

Properties

CAS No.

61957-79-7

Molecular Formula

C22H16N2O7S2

Molecular Weight

484.5 g/mol

IUPAC Name

1,3-bis(benzenesulfonyl)-5-benzoylimidazolidine-2,4-dione

InChI

InChI=1S/C22H16N2O7S2/c25-20(16-10-4-1-5-11-16)19-21(26)24(33(30,31)18-14-8-3-9-15-18)22(27)23(19)32(28,29)17-12-6-2-7-13-17/h1-15,19H

InChI Key

XAQZEAHKSINHEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(=O)N(C(=O)N2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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